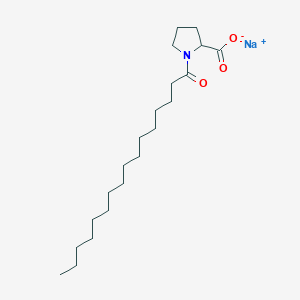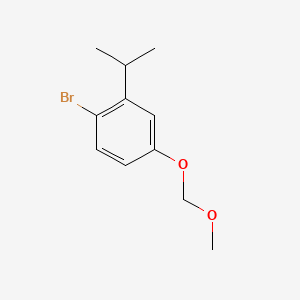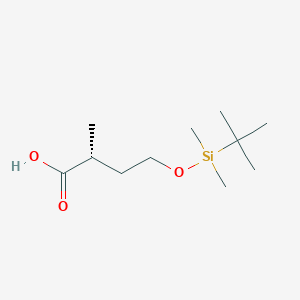
(6E,9E,11E,13S)-13-hydroperoxyoctadeca-6,9,11-trienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6E,9E,11E,13S)-13-hydroperoxyoctadeca-6,9,11-trienoic acid is a hydroperoxide derivative of linoleic acid It is a polyunsaturated fatty acid with a hydroperoxide functional group at the 13th carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6E,9E,11E,13S)-13-hydroperoxyoctadeca-6,9,11-trienoic acid typically involves the oxidation of linoleic acid. One common method is the use of lipoxygenase enzymes, which catalyze the addition of oxygen to linoleic acid, resulting in the formation of the hydroperoxide derivative. The reaction conditions generally include an aqueous buffer solution at a pH of around 7.5 and a temperature of approximately 25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic oxidation processes. These processes are optimized for high yield and purity, often using immobilized enzymes and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(6E,9E,11E,13S)-13-hydroperoxyoctadeca-6,9,11-trienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of secondary oxidation products such as aldehydes and ketones.
Reduction: Reduction of the hydroperoxide group can yield the corresponding alcohol.
Substitution: The hydroperoxide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, ketones, and other secondary oxidation products.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(6E,9E,11E,13S)-13-hydroperoxyoctadeca-6,9,11-trienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying oxidation and reduction reactions.
Biology: Investigated for its role in cellular signaling and oxidative stress.
Medicine: Explored for its potential therapeutic effects, particularly in the context of inflammation and cancer.
Industry: Utilized in the production of bio-based materials and as a precursor for various chemical syntheses.
Mecanismo De Acción
The mechanism of action of (6E,9E,11E,13S)-13-hydroperoxyoctadeca-6,9,11-trienoic acid involves its interaction with cellular components and enzymes. The hydroperoxide group can undergo homolytic cleavage to generate free radicals, which can then participate in various biochemical pathways. These free radicals can modulate cellular signaling, induce oxidative stress, and affect gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- (9Z,11E,13S)-13-hydroperoxyoctadeca-9,11-dienoic acid
- (9E,11E,13S)-13-hydroperoxyoctadeca-9,11-dienoic acid
- (6E,9E,11E,13R)-13-hydroperoxyoctadeca-6,9,11-trienoic acid
Uniqueness
(6E,9E,11E,13S)-13-hydroperoxyoctadeca-6,9,11-trienoic acid is unique due to its specific configuration and the presence of multiple double bonds, which confer distinct chemical reactivity and biological activity. Its hydroperoxide group at the 13th carbon position also differentiates it from other similar compounds, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C18H30O4 |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
(6E,9E,11E,13S)-13-hydroperoxyoctadeca-6,9,11-trienoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h4,6-7,9,12,15,17,21H,2-3,5,8,10-11,13-14,16H2,1H3,(H,19,20)/b6-4+,9-7+,15-12+/t17-/m0/s1 |
Clave InChI |
LYFGXCQTRBQQMX-LOVKNZMYSA-N |
SMILES isomérico |
CCCCC[C@@H](/C=C/C=C/C/C=C/CCCCC(=O)O)OO |
SMILES canónico |
CCCCCC(C=CC=CCC=CCCCCC(=O)O)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1-Benzyl-2-(benzyloxymethyl)azetidin-3-yl]oxy-tert-butyl-dimethyl-silane](/img/structure/B13897607.png)
![N-(3-Methyl-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13897612.png)


![3-(4-(1-Methyl-1H-imidazol-5-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenesulfonamide](/img/structure/B13897626.png)
![[(3S)-1,4-OxaZepan-3-yl]methanol](/img/structure/B13897633.png)


![7-Bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13897649.png)

